3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one
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Overview
Description
3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a complex structure that includes a bromopyrimidine moiety, a piperidine ring, and a cyclopropylpyrrolidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperidine derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromopyrimidine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one include:
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 4-(5-Bromopyrimidin-2-yl)morpholine
- tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O2/c17-11-9-18-16(19-10-11)23-13-3-6-20(7-4-13)14-5-8-21(15(14)22)12-1-2-12/h9-10,12-14H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIADWQKEYGHFKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)N3CCC(CC3)OC4=NC=C(C=N4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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